molecular formula C12H8ClF2NO B3171652 2-(3-Chloro-4-fluorophenoxy)-5-fluorophenylamine CAS No. 946683-93-8

2-(3-Chloro-4-fluorophenoxy)-5-fluorophenylamine

Cat. No. B3171652
CAS RN: 946683-93-8
M. Wt: 255.65 g/mol
InChI Key: PSKOPLXARJLMOP-UHFFFAOYSA-N
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Description

The compound “2-(3-Chloro-4-fluorophenoxy)acetic acid” is a solid substance with a molecular weight of 204.58 . It’s stored in dry conditions at room temperature .


Synthesis Analysis

A related compound, “3-Chloro-4-fluorophenoxy substituted zinc phthalocyanine”, was synthesized and its graphene oxide (GO)-based composites were prepared by noncovalently coating the compound on the GO surface .


Molecular Structure Analysis

The InChI code for “2-(3-Chloro-4-fluorophenoxy)acetic acid” is 1S/C8H6ClFO3/c9-6-3-5 (1-2-7 (6)10)13-4-8 (11)12/h1-3H,4H2, (H,11,12) .


Chemical Reactions Analysis

The “3-Chloro-4-fluorophenoxy substituted zinc phthalocyanine” and its composites showed high singlet oxygen generation in both the photochemical study (PDT) and the sono-photochemical study (SPDT) .


Physical And Chemical Properties Analysis

“2-(3-Chloro-4-fluorophenoxy)acetic acid” is a solid substance stored in dry conditions at room temperature .

Safety and Hazards

The safety information for “2-(3-Chloro-4-fluorophenoxy)acetic acid” includes a warning signal word and the hazard statement H302 . Precautionary statements include P264-P270-P301+P312-P330-P501 .

Future Directions

The use of phthalocyanines with GO by sonophotochemically as potential photosensitizers for sono-photodynamic therapy (SPDT) applications is a promising future direction .

properties

IUPAC Name

2-(3-chloro-4-fluorophenoxy)-5-fluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClF2NO/c13-9-6-8(2-3-10(9)15)17-12-4-1-7(14)5-11(12)16/h1-6H,16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSKOPLXARJLMOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C=C(C=C2)F)N)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Chloro-4-fluorophenoxy)-5-fluorophenylamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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